Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O6S/c1-2-30-20(29)26-9-7-25(8-10-26)18(28)13-33-19-24-23-17(32-19)11-22-16(27)12-31-15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJDMJGOWTJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with oxadiazole and acetyl groups. The presence of the 4-chlorophenoxy group is significant for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
2.1 Anticancer Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These compounds are known to inhibit various enzymes and growth factors associated with cancer proliferation, such as telomerase and topoisomerase .
2.2 Enzyme Inhibition
The compound has been studied for its inhibitory effects on β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE-1 can prevent the formation of amyloid plaques, a hallmark of Alzheimer's pathology . The IC50 value for this inhibition has been reported at approximately , indicating potent activity against this target .
2.3 Antioxidant Properties
The DPPH radical scavenging assay demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which can lead to various diseases including cancer .
3.1 Cytotoxicity Studies
In vitro studies on various cancer cell lines have shown that the compound exhibits cytotoxic effects with IC50 values ranging from to . These values indicate a strong potential for therapeutic use in oncology .
3.2 Case Studies
A notable case involved a series of synthesized oxadiazole-piperazine conjugates tested against human lung adenocarcinoma cells (A549). Compounds similar to this compound showed promising results in inhibiting cell growth and inducing apoptosis .
4. Data Summary
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| BACE-1 Inhibition | Alzheimer's Disease | ||
| Cytotoxicity (A549) | Lung Adenocarcinoma | ||
| Antioxidant Activity | - | DPPH Radical Scavenging |
5. Conclusion
This compound demonstrates significant biological activity across multiple pathways relevant to cancer therapy and neuroprotection. Its synthesis and structural features contribute to its efficacy against critical targets in disease mechanisms.
Further research is warranted to explore its full therapeutic potential and elucidate additional mechanisms of action that could enhance its application in clinical settings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing oxadiazole derivatives have shown promising anticancer properties. Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research indicates that oxadiazole derivatives can disrupt cellular signaling pathways involved in tumor growth .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
- Study on Cancer Cell Lines :
- Anti-inflammatory Efficacy :
Toxicological Considerations
While the therapeutic potential is significant, it is crucial to evaluate the toxicity profiles of such compounds. Preliminary studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary before clinical applications can be considered.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table highlights structural variations among analogs and their implications:
Key Observations:
- Substituent Effects: The 4-chlorophenoxy group in the target compound enhances lipophilicity compared to the dimethylphenyl (logP ~3.5 vs.
- Heterocyclic Diversity : Replacement of oxadiazole with triazole () or inclusion of thiophene () alters electronic properties and binding affinity.
- Linker Flexibility : The thioacetyl linker in the target compound may confer metabolic instability compared to carboxamide or ether linkers in analogs .
Q & A
Q. Q1: What are the critical steps for synthesizing Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions:
Formation of the 1,3,4-oxadiazole ring : Cyclize substituted hydrazides (e.g., 2-(4-chlorophenoxy)acetohydrazide) with carbon disulfide under reflux with phosphorous oxychloride (POCl₃) .
Thioether linkage introduction : React the oxadiazole intermediate with mercaptoacetic acid in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent .
Piperazine coupling : Use ethyl chloroformate to functionalize the piperazine ring at the 4-position, ensuring anhydrous conditions to prevent hydrolysis .
Optimization : Adjust solvent polarity (e.g., dichloromethane to ethyl acetate gradients) and temperature (80–120°C) to enhance yields. Monitor via TLC and HPLC to confirm intermediate purity .
Q. Q2: What analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), oxadiazole protons (δ 8.0–8.5 ppm), and acetamido methylene (δ 4.1–4.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
Resolving contradictions : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR shifts) and replicate syntheses to isolate impurities .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its interaction with enzyme targets?
Methodological Answer:
Target selection : Prioritize enzymes with known affinity for piperazine derivatives (e.g., serotonin receptors, acetylcholinesterase) using molecular docking simulations (AutoDock Vina) .
Analog synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) to assess electronic effects on binding affinity .
Enzyme assays : Conduct competitive inhibition assays (e.g., IC₅₀ determination via fluorometric methods) and analyze kinetics (Lineweaver-Burk plots) to identify non-competitive vs. uncompetitive inhibition .
Data validation : Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding constants and rule out assay artifacts .
Q. Q4: How should researchers address discrepancies in reported synthetic yields or biological activity data across literature sources?
Methodological Answer:
Systematic replication : Reproduce key syntheses using standardized protocols (e.g., solvent purity, inert atmosphere) to isolate variables .
Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD test) to identify outliers or methodological biases .
Advanced characterization : Employ X-ray crystallography or cryo-EM to resolve structural ambiguities influencing activity .
Theoretical alignment : Cross-validate experimental results with computational models (e.g., MD simulations for conformational stability) .
Q. Q5: What strategies are effective for scaling up the synthesis of this compound while maintaining purity and yield?
Methodological Answer:
Process intensification : Use flow chemistry to control exothermic reactions (e.g., oxadiazole cyclization) and reduce side products .
Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
Quality control : Implement PAT (process analytical technology) tools like in-line FTIR to monitor reaction progression and impurity profiles .
Q. Q6: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
ADMET prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, logP, and CYP450 interactions .
Fragment-based design : Deconstruct the molecule into pharmacophores (piperazine, oxadiazole) and optimize substituents via virtual screening (e.g., ZINC15 database) .
Free-energy perturbation (FEP) : Calculate binding free energies for derivatives to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
